molecular formula C6H8N6O4 B3051335 4-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}-1,2,5-oxadiazol-3-amine CAS No. 330593-17-4

4-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}-1,2,5-oxadiazol-3-amine

Cat. No.: B3051335
CAS No.: 330593-17-4
M. Wt: 228.17 g/mol
InChI Key: GZQJLXMZKFGUSF-UHFFFAOYSA-N
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Description

4-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}-1,2,5-oxadiazol-3-amine is a heterocyclic compound that contains two 1,2,5-oxadiazole rings. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of the oxadiazole rings imparts unique chemical properties, making it a valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}-1,2,5-oxadiazol-3-amine typically involves the reaction of 4-amino-1,2,5-oxadiazole with ethylene glycol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-amino-1,2,5-oxadiazole+ethylene glycol4-2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy-1,2,5-oxadiazol-3-amine\text{4-amino-1,2,5-oxadiazole} + \text{ethylene glycol} \rightarrow \text{this compound} 4-amino-1,2,5-oxadiazole+ethylene glycol→4-2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy-1,2,5-oxadiazol-3-amine

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}-1,2,5-oxadiazol-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of sulfuric acid (H₂SO₄) is commonly used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent used in reduction reactions.

    Substitution: Various alkyl halides and acyl chlorides can be used as reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

4-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}-1,2,5-oxadiazol-3-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and explosives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}-1,2,5-oxadiazol-3-amine is structurally similar to other heterocyclic compounds containing oxadiazole rings, such as:

These compounds share similar chemical properties but differ in their specific functional groups and applications. The unique structure of this compound makes it particularly valuable for certain research and industrial applications.

Properties

IUPAC Name

4-[2-[(4-amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6O4/c7-3-5(11-15-9-3)13-1-2-14-6-4(8)10-16-12-6/h1-2H2,(H2,7,9)(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQJLXMZKFGUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC1=NON=C1N)OC2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340702
Record name SBB002754
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330593-17-4
Record name SBB002754
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}-1,2,5-oxadiazol-3-amine
Reactant of Route 2
4-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}-1,2,5-oxadiazol-3-amine
Reactant of Route 3
4-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}-1,2,5-oxadiazol-3-amine
Reactant of Route 4
4-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}-1,2,5-oxadiazol-3-amine
Reactant of Route 5
Reactant of Route 5
4-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}-1,2,5-oxadiazol-3-amine
Reactant of Route 6
Reactant of Route 6
4-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}-1,2,5-oxadiazol-3-amine

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